4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The presence of the tetrahydroquinoline moiety suggests that it might have interesting biological activities .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline ring, a benzenesulfonamide moiety, and an ethoxy group . These groups could potentially influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like sulfonamide could increase its solubility in water .Scientific Research Applications
Crystallography and Structural Analysis
Compounds similar to "4-ethoxy-3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" have been examined for their structural characteristics using crystallography. For instance, a study of Gliquidone, a compound with a related structure, highlighted its intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of its solid-state behavior (Gelbrich, Haddow, & Griesser, 2011).
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain derivatives exhibited potent efficacy, surpassing that of the reference drug Doxorubicin in in vitro models, showcasing the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).
Beta3 Adrenergic Receptor Agonists
Compounds with a tetrahydroisoquinoline structure, incorporating a benzenesulfonamide moiety, have been identified as potent, selective agonists of the human beta3 adrenergic receptor. This discovery opens avenues for the development of new treatments for metabolic disorders (Parmee et al., 2000).
Nonlinear Optical Properties
The synthesis and characterization of quinolinium benzenesulfonate derivatives have highlighted their potential for optical limiting applications, driven by their nonlinear optical absorption properties. This research contributes to the development of materials for photonic technologies (Ruanwas et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-17-8-6-15(10-12(17)2)25(22,23)20-14-5-7-16-13(11-14)4-9-18(21)19-16/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZLJTVODAJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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